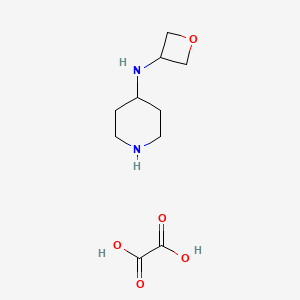

N-(Oxetan-3-yl)piperidin-4-amine oxalate

Description

Contextualization of Oxetane (B1205548) Motifs in Modern Medicinal Chemistry and Chemical Biology

The oxetane ring, a four-membered heterocycle containing one oxygen atom, has gained considerable attention in modern drug discovery. acs.orgnih.gov Historically underutilized, the oxetane motif is now recognized as a valuable "molecular tool" for fine-tuning the physicochemical properties of drug candidates. nih.gov Its small, polar, and three-dimensional nature allows it to serve as a bioisosteric replacement for less favorable groups, such as gem-dimethyl or carbonyl functionalities. acs.orgresearchgate.netacs.org

Significance of the Piperidine (B6355638) Moiety as a Core Scaffold in Organic and Pharmaceutical Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in pharmaceutical chemistry. nih.govarizona.edu Its prevalence is underscored by its presence in over 70 FDA-approved drugs and countless natural alkaloids. arizona.edupharmaceutical-business-review.com The popularity of the piperidine moiety stems from its versatility as a synthetic building block and its ability to favorably influence a molecule's properties. nih.govthieme-connect.com

As a saturated heterocycle, the piperidine scaffold provides a robust, three-dimensional framework that can be readily functionalized at various positions. This allows chemists to systematically explore the chemical space around a core structure to optimize biological activity and selectivity. thieme-connect.com The introduction of a piperidine ring can modulate key pharmacokinetic properties, enhance biological activity, and even reduce cardiac toxicity. thieme-connect.comthieme-connect.com Common synthetic routes to piperidine derivatives include the hydrogenation or reduction of pyridine (B92270) precursors, as well as various alkene and alkyne cyclization strategies. nih.govmdpi.com

Role of Oxalate (B1200264) Salt Formation in Chemical Characterization and Stability Studies of Amine Compounds

N-(Oxetan-3-yl)piperidin-4-amine is a basic compound due to its amine groups. In research and development, such compounds are frequently converted into salts. The formation of an oxalate salt, by reacting the amine with oxalic acid, serves several practical purposes. One of the primary benefits is the facilitation of purification and handling. sciencemadness.org Amine freebases can often be oils or low-melting solids that are difficult to crystallize and purify. The corresponding oxalate salts are typically crystalline solids with well-defined melting points, making them easier to handle and characterize. nih.gov

The formation of a salt, confirmed through techniques like single-crystal X-ray diffraction, thermal analysis (DSC), and infrared spectroscopy, involves a proton transfer from the oxalic acid to a nitrogen atom on the amine. nih.gov This process can enhance the physical stability of the compound under various temperature and humidity conditions. nih.gov For analytical purposes, a stable, crystalline solid is crucial for obtaining accurate data and ensuring the long-term integrity of a research compound. While other acids can be used, oxalic acid is a common choice for forming crystalline salts with mono-protonated amines. sciencemadness.orgresearchgate.net

Properties

Molecular Formula |

C10H18N2O5 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

oxalic acid;N-(oxetan-3-yl)piperidin-4-amine |

InChI |

InChI=1S/C8H16N2O.C2H2O4/c1-3-9-4-2-7(1)10-8-5-11-6-8;3-1(4)2(5)6/h7-10H,1-6H2;(H,3,4)(H,5,6) |

InChI Key |

KNWGXWFMFMDIFI-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1NC2COC2.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways for N Oxetan 3 Yl Piperidin 4 Amine Oxalate

Precursor Synthesis and Modular Assembly Approaches

The core of the synthetic strategy lies in the efficient preparation of two key building blocks: an electrophilic oxetane (B1205548) intermediate, typically oxetan-3-one, and the nucleophilic piperidin-4-amine core. These precursors are synthesized through distinct, multi-step pathways.

The oxetane ring, a strained four-membered ether, is a critical component that has gained significant interest in medicinal chemistry. nih.gov Its incorporation requires specialized synthetic methods to construct and functionalize the strained ring system.

Oxetan-3-one and its corresponding alcohol, oxetan-3-ol (B104164), are the most common intermediates for introducing the oxetane-3-yl group. Several effective strategies have been developed for their synthesis.

One of the most efficient modern methods for synthesizing oxetan-3-ones involves a gold-catalyzed intermolecular oxidation of readily available propargylic alcohols. nih.govorganic-chemistry.org This reaction proceeds in a single step under mild, open-flask conditions, avoiding the use of hazardous reagents like diazo ketones. nih.gov The proposed mechanism involves the formation of a reactive α-oxo gold carbene intermediate, which then undergoes cyclization to form the strained four-membered ring. organic-chemistry.org

Alternatively, oxetan-3-ol can be synthesized from epichlorohydrin (B41342) through a multi-step process involving epoxide ring-opening, esterification, and subsequent intramolecular cyclization. atlantis-press.comresearchgate.net The resulting oxetan-3-ol can then be oxidized to oxetan-3-one, providing a versatile route to the key ketone intermediate. atlantis-press.com The nucleophilic addition of organometallic reagents to oxetan-3-one is also a common method to produce various substituted oxetan-3-ols. doi.org

| Target Compound | Starting Material | Key Reagents/Catalyst | General Approach | Reference |

|---|---|---|---|---|

| Oxetan-3-one | Propargylic Alcohols | Gold(I) Catalyst, Oxidant | One-step oxidative cyclization | nih.gov, organic-chemistry.org |

| Oxetan-3-ol | Epichlorohydrin | Base, Acid | Multi-step sequence involving ring-opening and ring-closure | atlantis-press.com, researchgate.net |

| Oxetan-3-one | α-Diazo Ketones | - | Intramolecular cyclization (often hazardous) | nih.gov |

| Substituted Oxetan-3-ol | Oxetan-3-one | Organolithium or Grignard reagents | Nucleophilic addition to the carbonyl group | doi.org |

Beyond the synthesis of specific intermediates like oxetan-3-one, a variety of general methods exist for constructing the oxetane ring itself. The choice of method often depends on the desired substitution pattern and the available starting materials.

A classical and widely used method is the intramolecular Williamson ether synthesis, which involves the cyclization of a 1,3-halohydrin or a related substrate with a base. acs.org Another prominent strategy is the Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, which directly forms the oxetane ring. beilstein-journals.org

Ring expansion of smaller, more strained rings like epoxides offers another pathway. For instance, an epoxide can be opened by a nucleophile that contains a leaving group, setting the stage for a subsequent intramolecular cyclization to form the four-membered oxetane ring. acs.org More recently, novel methods such as cycloisomerization of homoallylic alcohols have been developed. beilstein-journals.org

| Methodology | Description | Typical Substrates | Reference |

|---|---|---|---|

| Intramolecular C–O Bond Formation | Base-mediated cyclization of a substrate containing a hydroxyl group and a leaving group in a 1,3-relationship. | 1,3-Halohydrins | acs.org |

| [2+2] Cycloaddition (Paterno-Büchi) | Photochemical reaction between a carbonyl group and an alkene to form the oxetane ring directly. | Aldehydes/Ketones and Alkenes | beilstein-journals.org |

| Epoxide Ring Expansion | Intramolecular opening of a 3-membered epoxide ring to form a 4-membered oxetane ring. | Substituted Epoxides | beilstein-journals.org, acs.org |

| Alcohol C–H Functionalization | A modern approach that constructs the oxetane ring from native alcohol substrates. | Alcohols with an alkenyl sulfonium | nih.gov |

The piperidine (B6355638) ring is a ubiquitous scaffold in pharmaceuticals. kcl.ac.ukresearchgate.net The synthesis of the piperidin-4-amine core, the second key precursor, typically begins with a pre-formed piperidine or pyridine (B92270) ring that is then appropriately functionalized.

The synthesis of the piperidin-4-amine core often starts from commercially available piperidine derivatives, with N-protected 4-piperidones being particularly valuable intermediates. researchgate.net One common route to 4-piperidones involves a double aza-Michael addition of a primary amine to a divinyl ketone equivalent, followed by cyclization. kcl.ac.uk

Another major pathway is the hydrogenation of pyridine precursors. Substituted pyridines can be reduced to the corresponding piperidines using various catalytic systems, such as rhodium or palladium on carbon, often under hydrogen pressure. nih.govorganic-chemistry.org This allows for the installation of substituents on the aromatic ring prior to creating the saturated heterocycle. Once the substituted piperidine ring is formed, further modifications can be made. For instance, a hydroxyl group at the 4-position can be converted to an amino group through various functional group interconversions.

| Synthetic Goal | Starting Material | Key Reaction | Description | Reference |

|---|---|---|---|---|

| N-Substituted 4-Piperidones | Primary Amine, Divinyl Ketone | Aza-Michael Reaction | A double Michael addition followed by intramolecular cyclization. | kcl.ac.uk |

| Substituted Piperidines | Substituted Pyridines | Catalytic Hydrogenation | Reduction of the aromatic pyridine ring to a saturated piperidine ring. | nih.gov |

| 4-Aminopiperidine Derivatives | N-Protected 4-Piperidone (B1582916) | Reductive Amination | Conversion of the ketone to an amine. | researchgate.net |

The introduction of the crucial amino group at the C4 position of the piperidine ring is most frequently accomplished via reductive amination of a 4-piperidone precursor. researchgate.net This highly versatile and widely used reaction involves two main steps: the condensation of the ketone with an amine source, followed by the reduction of the resulting imine or enamine intermediate. researchgate.netresearchgate.net

The amine source can be ammonia (B1221849), an ammonium (B1175870) salt, or a protected amine, which allows for the synthesis of primary, secondary, or tertiary amines at the C4 position. A variety of reducing agents are effective for the second step, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. researchgate.net For instance, the reductive amination of N-Boc-piperidin-4-one with an amine source is a standard procedure to generate N-Boc-piperidin-4-amine, which can be deprotected and used in subsequent steps. researchgate.net

| Reaction | Substrate | Amine Source | Typical Reducing Agent | Product | Reference |

|---|---|---|---|---|---|

| Reductive Amination | N-Protected 4-Piperidone | Ammonia/Ammonium Salt | NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst | N-Protected Piperidin-4-amine | researchgate.net, researchgate.net |

| Epoxide Ring Opening | 3,4-Epoxi-piperidine | Azide, followed by reduction | LiAlH₄ or H₂/Catalyst | 4-Aminopiperidine derivative | researchgate.net |

The final step in the synthesis of the parent compound, N-(Oxetan-3-yl)piperidin-4-amine, involves the coupling of the two primary fragments. This is typically achieved through another reductive amination, this time between oxetan-3-one and piperidin-4-amine. The resulting free base is then treated with oxalic acid to precipitate the stable and crystalline N-(Oxetan-3-yl)piperidin-4-amine oxalate (B1200264) salt. cymitquimica.com

Synthesis of Piperidin-4-amine Core Structures

Chemo- and Regioselective Coupling Reactions

The formation of the N-(Oxetan-3-yl)piperidin-4-amine structure hinges on the selective formation of a carbon-nitrogen (C-N) bond. Chemists have developed several reliable methods to achieve this, primarily focusing on direct amination, reductive amination, and cross-coupling reactions.

Direct Amination Reactions for N-(Oxetan-3-yl)piperidin-4-amine Formation

Direct amination involves the reaction of an alcohol with an amine, typically catalyzed by a transition metal, to form a new C-N bond with water as the sole byproduct. google.com In the context of N-(Oxetan-3-yl)piperidin-4-amine synthesis, this could theoretically involve the reaction of oxetan-3-ol with piperidin-4-amine. However, direct amination of secondary alcohols like oxetan-3-ol can be challenging and often requires harsh reaction conditions, such as high temperatures and pressures, which might not be compatible with the strained oxetane ring.

Catalytic systems based on noble metals like palladium have been developed for direct amination, offering a more environmentally friendly route compared to other methods. google.com The reaction of an alcohol with ammonia is a common industrial method for producing simple alkyl amines, often utilizing catalysts based on nickel, cobalt, or copper. google.com Despite its appeal, the application of direct amination to complex molecules like oxetane derivatives is not widely documented in the literature, suggesting that other, milder methods are generally preferred for this specific transformation.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for forming C-N bonds and is a cornerstone for the synthesis of N-(Oxetan-3-yl)piperidin-4-amine. masterorganicchemistry.comyoutube.com This two-step process, which can often be performed in a single pot, first involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate. This intermediate is then reduced in situ to the target amine. masterorganicchemistry.comyoutube.com

A common pathway for synthesizing N-(Oxetan-3-yl)piperidin-4-amine involves the reaction of oxetan-3-one with a protected form of piperidin-4-amine, such as N-Boc-piperidin-4-amine . The reaction is carried out in the presence of a mild reducing agent.

Key Reducing Agents in Reductive Amination:

Sodium triacetoxyborohydride (NaBH(OAc)₃): A particularly mild and selective reagent, effective for a wide range of aldehydes and ketones without reducing the carbonyl starting material itself.

Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent that is effective at a slightly acidic pH, where imine formation is favorable. masterorganicchemistry.com

α-Picoline-borane: Used for the direct reductive alkylation of hydrazine (B178648) derivatives and can be applied to amines.

The general mechanism involves the initial formation of an iminium ion from the ketone and amine, which is then reduced by the hydride reagent. youtube.com This method avoids the common problem of over-alkylation that can occur in direct alkylation reactions. masterorganicchemistry.com

A typical synthetic sequence is outlined below:

| Step | Reactants | Reagents | Product | Typical Yield | Reference |

| 1 | N-Boc-piperidin-4-one, an aniline (B41778) derivative | CH₂Cl₂ | N-Boc-4-(arylamino)piperidine | 75-85% | researchgate.net |

| 2 | N-Boc-piperidin-4-amine, Oxetan-3-one | Sodium triacetoxyborohydride, Dichloromethane | N-Boc-N-(oxetan-3-yl)piperidin-4-amine | High | researchgate.netorganic-chemistry.org |

| 3 | N-Boc-N-(oxetan-3-yl)piperidin-4-amine | Trifluoroacetic acid or HCl | N-(Oxetan-3-yl)piperidin-4-amine | High | evitachem.com |

This table presents a generalized pathway based on common reductive amination procedures.

Cross-Coupling Methodologies for C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for constructing C-N bonds, particularly for linking aryl or heteroaryl groups to amines. The Chan-Lam coupling, which typically uses copper catalysts, is notable for its ability to form C-N bonds under mild conditions using boronic acids as coupling partners. researchgate.net

This methodology could be applied to the synthesis of N-(Oxetan-3-yl)piperidin-4-amine, for instance, by coupling an oxetane-containing boronic acid with piperidin-4-amine. Copper-mediated amidation has been shown to be effective with a variety of organostannanes and boronic acids, coupling with O-acetyl hydroxamic acids under non-basic conditions. nih.gov Such methods offer an alternative to traditional reductive amination, especially when dealing with sensitive functional groups. The development of organophosphorus-catalyzed reductive N-N coupling of nitroarenes and anilines further highlights the innovation in C-N bond formation strategies. nih.gov

Oxalate Salt Formation and Crystallization Processes

Once the free base, N-(Oxetan-3-yl)piperidin-4-amine, is synthesized and purified, it is converted into its oxalate salt to improve its physicochemical properties, such as crystallinity, stability, and solubility. mdpi.com Salt formation is a standard procedure in pharmaceutical development.

The process typically involves:

Dissolving the free base in a suitable organic solvent, such as ethanol, isopropanol, or acetone.

Adding a solution of oxalic acid (usually one equivalent) in the same or a compatible solvent to the amine solution.

The oxalate salt, being less soluble in the solvent system, precipitates out of the solution.

The precipitation can be encouraged by cooling, stirring, or adding an anti-solvent.

The resulting solid is collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum.

The crystallization process is critical for obtaining a solid form with consistent properties. Factors such as solvent choice, temperature, and concentration can influence the crystal form (polymorphism) of the final salt, which can have significant implications for its handling and performance. google.com Techniques like single-crystal X-ray diffraction are used to characterize the crystal structure of the resulting salt. mdpi.comresearchgate.net

Enantioselective and Diastereoselective Synthesis Approaches for Oxetane-Piperidine Derivatives

The synthesis of piperidine and oxetane-containing molecules with specific stereochemistry is of great importance, as the biological activity of chiral molecules often depends on their absolute configuration. nih.gov N-(Oxetan-3-yl)piperidin-4-amine itself is achiral. However, derivatives with substituents on either the piperidine or oxetane ring can contain one or more stereocenters, necessitating stereoselective synthetic methods.

Diastereoselective Synthesis:

Substituted Piperidines: The stereocontrolled synthesis of polysubstituted piperidines is a major focus in organic synthesis due to the prevalence of the piperidine motif in pharmaceuticals. nih.gov Methods like the aza-Prins cyclization can be used to generate trisubstituted piperidines with stereoselective control. core.ac.uk Chiral bicyclic lactams derived from β-amino alcohols are also valuable intermediates for preparing enantiopure polysubstituted piperidines. nih.govresearchgate.net

Substituted Oxetanes: Diastereoselective synthesis of oxetanes can be achieved through various methods, including the functionalization of alcohols, which can lead to products with high diastereoselectivity. nih.gov

Enantioselective Synthesis:

Oxetanes: Enantioselective synthesis of oxetanes can be accomplished through methods like the enantioselective reduction of β-halo ketones followed by a Williamson ether cyclization. acs.org

Piperidines: Modern catalytic enantioselective approaches, including hydrogenation and cyclization reactions, are employed to synthesize chiral piperidines. mdpi.com For example, the intramolecular amination of methoxyamine-containing boronic esters can produce chiral azacycles. mdpi.com

These advanced stereoselective strategies allow for the precise construction of complex oxetane-piperidine derivatives, enabling the exploration of their structure-activity relationships.

Exploration of Novel Synthetic Pathways and Reaction Mechanisms

The quest for more efficient and versatile synthetic routes has led to the exploration of novel methodologies for constructing oxetane and piperidine rings.

Carreira's Methodology for Oxetanes: The work of Erick M. Carreira has significantly impacted the use of oxetanes in medicinal chemistry. acs.orgacs.org His group has studied the physicochemical properties of oxetane-containing compounds and developed synthetic methods to access them. The inclusion of the strained oxetane ring can favorably alter properties like solubility and metabolic stability. acs.orgnih.gov

Ring-Opening/Expansion Reactions:

Oxetane Synthesis: Oxetanes can be synthesized via the ring expansion of epoxides. For example, a sulfoxonium ylide can mediate the expansion of an epoxide ring to an oxetane. nih.govacs.org This provides an alternative to direct cyclization methods.

Piperidine Synthesis from Pyrrolidines: Ring expansion can also be used to synthesize piperidines. For instance, a dual-catalyzed carbonylation of pyrrolidines can lead to the formation of 6-substituted-2-piperidinones. researchgate.net

Oxetane Ring-Opening: The strained oxetane ring can be opened by various nucleophiles. While often seen as a stability concern, this reactivity can be harnessed synthetically. For example, tandem Suzuki coupling followed by an intramolecular oxetane ring-opening has been used to form polycyclic ring systems. nih.gov Similarly, epoxides, which are structurally related to oxetanes, undergo well-documented ring-opening reactions with amines, a process that can be catalyzed by Lewis acids. nih.gov

These novel pathways offer alternative disconnections for complex targets and expand the toolkit available to synthetic chemists for creating diverse libraries of oxetane-piperidine derivatives.

Structural Elucidation and Advanced Conformational Analysis of N Oxetan 3 Yl Piperidin 4 Amine Oxalate

Comprehensive Spectroscopic Characterization

A complete spectroscopic characterization of N-(Oxetan-3-yl)piperidin-4-amine oxalate (B1200264) would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data would be crucial for confirming the molecular structure. The ¹H NMR spectrum would provide information about the chemical environment of the protons, including characteristic signals for the oxetane (B1205548) and piperidine (B6355638) rings. The ¹³C NMR spectrum would complement this by identifying the chemical shifts of each carbon atom in the molecule.

Infrared (IR) Spectroscopy: An IR spectrum would identify the functional groups present in the molecule. Key vibrational frequencies would be expected for the N-H and C-O bonds of the amine and oxetane groups, respectively, as well as characteristic stretches for the oxalate counterion.

Mass Spectrometry (MS): Mass spectrometry would determine the exact mass of the compound and its fragmentation pattern, further confirming its molecular structure. The fragmentation could reveal the stable substructures of the N-(oxetan-3-yl)piperidin-4-amine cation.

Currently, no specific, publicly accessible NMR, IR, or MS data for N-(Oxetan-3-yl)piperidin-4-amine oxalate could be located.

X-ray Crystallographic Analysis of this compound and Related Systems

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid.

Solid-State Structural Determination

A single-crystal X-ray diffraction study of this compound would provide precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of its solid-state structure. However, no such study for this specific compound has been found in the public domain.

Analysis of Molecular Conformation and Geometry

Crystallographic data would allow for a detailed analysis of the conformation of the piperidine and oxetane rings. For the piperidine ring, this would likely involve determining if it adopts a chair, boat, or twist-boat conformation. The orientation of the oxetanyl and amino substituents (axial vs. equatorial) would also be established.

Investigation of Intermolecular Interactions within the Crystal Lattice

The crystal structure would elucidate the network of intermolecular interactions, such as hydrogen bonding between the protonated amine, the oxalate anion, and potentially the oxetane oxygen. These interactions are fundamental to the stability of the crystal lattice.

Conformational Preferences and Dynamic Behavior of the Oxetane and Piperidine Rings

The piperidine ring is known to exist predominantly in a chair conformation to minimize steric strain. The presence of substituents on the nitrogen and at the 4-position, as in N-(Oxetan-3-yl)piperidin-4-amine, would influence the conformational equilibrium. The oxetane ring is a strained four-membered heterocycle and its puckering would also be of interest. Without specific experimental or computational studies on this molecule, any discussion on the conformational preferences remains speculative.

Impact of Oxalate Counterion on Molecular Packing and Supramolecular Assembly

The oxalate anion is a common counterion used in the crystallization of amine-containing compounds. Its size, shape, and ability to form multiple hydrogen bonds play a significant role in directing the crystal packing. The oxalate ion can act as a hydrogen bond acceptor, linking the cationic N-(Oxetan-3-yl)piperidin-4-amine units into extended one-, two-, or three-dimensional supramolecular architectures. The specific arrangement would depend on the interplay of the various intermolecular forces. A detailed analysis of this is not possible without the crystal structure of the compound.

Computational Chemistry and in Silico Studies of N Oxetan 3 Yl Piperidin 4 Amine Oxalate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of N-(Oxetan-3-yl)piperidin-4-amine oxalate (B1200264). Methods like B3LYP with a suitable basis set, such as 6-31G*, are often used to analyze the reactivity of similar molecular systems. researchgate.net These calculations provide insights into the distribution of electron density, molecular orbitals, and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net For the N-(Oxetan-3-yl)piperidin-4-amine cation, the HOMO is likely localized on the piperidine (B6355638) nitrogen and the amino group, indicating these as potential sites for electrophilic attack. The LUMO, conversely, would be distributed across the molecule, indicating regions susceptible to nucleophilic attack. The presence of the electron-withdrawing oxetane (B1205548) ring can influence the electron density and reactivity of the adjacent piperidine ring. nih.gov

Global reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and the electrophilicity index, offer a quantitative measure of the molecule's reactivity. researchgate.net These parameters are crucial for understanding the molecule's behavior in various chemical environments.

Table 1: Calculated Electronic Properties (Representative)

| Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | 1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 7.7 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 2.65 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 3.85 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 0.92 eV | Propensity to accept electrons |

Note: These values are illustrative and based on typical DFT calculations for similar organic molecules.

Molecular Modeling and Force Field Development for Oxetane-Piperidine Systems

Molecular modeling and the development of accurate force fields are essential for simulating the dynamics of N-(Oxetan-3-yl)piperidin-4-amine oxalate. Force fields are collections of parameters that describe the potential energy of a system of atoms and are used in molecular mechanics simulations. For oxetane-piperidine systems, a combination of existing force fields like AMBER or CHARMM with custom-developed parameters for the unique oxetane moiety is often necessary.

The development process involves fitting parameters to high-level quantum mechanical data. This includes bond stretching, angle bending, and torsional parameters specific to the oxetane ring and its connection to the piperidine. The oxetane ring's inherent strain and puckered conformation must be accurately represented. mdpi.com These specialized force fields enable large-scale simulations, such as molecular dynamics, to study the compound's conformational landscape and interactions with biological macromolecules.

Prediction and Analysis of Topological Polar Surface Area (TPSA) and Lipophilicity Descriptors (LogP)

Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are critical descriptors in medicinal chemistry for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of an oxetane ring is a known strategy to modulate these properties. nih.govacs.org

TPSA is calculated based on the surface areas of polar atoms (oxygen and nitrogen) and is a good predictor of drug transport properties. For N-(Oxetan-3-yl)piperidin-4-amine, the presence of two nitrogen atoms and the oxetane oxygen contributes to its TPSA.

LogP, a measure of lipophilicity, is crucial for membrane permeability. The oxetane moiety, being a polar equivalent of a gem-dimethyl group, can reduce lipophilicity (LogP) compared to purely carbocyclic analogs. acs.org This reduction can improve aqueous solubility and other pharmacokinetic properties. nih.gov Various computational models are used to predict these values.

Table 2: Predicted Physicochemical Descriptors

| Descriptor | Predicted Value | Implication |

|---|---|---|

| TPSA | ~55 Ų | Good potential for cell permeability |

| LogP | ~1.5 - 2.0 | Balanced lipophilicity and hydrophilicity |

Note: Values are estimates based on computational models for similar structures.

Investigation of Hydrogen Bonding Networks and Protonation States via Computational Methods

The oxalate salt of N-(Oxetan-3-yl)piperidin-4-amine features a complex network of hydrogen bonds. The oxalate anion can act as a hydrogen bond acceptor, while the protonated piperidine and amino groups serve as donors. nih.gov Computational methods, often combined with experimental data from X-ray crystallography, can map these interactions in detail. nih.gov

The piperidine nitrogen is the most basic site and is expected to be the primary site of protonation by oxalic acid. The pKa of the piperazine (B1678402) nitrogen in a similar system was lowered by the introduction of an oxetane ring, a phenomenon that can be studied computationally. nih.gov This modulation of basicity is a key feature of incorporating oxetane rings. nih.gov Quantum theory of atoms in molecules (QTAIM) can be employed to characterize the strength and nature of these hydrogen bonds. nih.gov

In Silico Exploration of Reaction Mechanisms and Transition States for Synthetic Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of N-(Oxetan-3-yl)piperidin-4-amine. rsc.org A common synthetic route involves the reductive amination of oxetan-3-one with piperidin-4-amine. acs.org

DFT calculations can be used to model the entire reaction pathway, identifying key intermediates and transition states. This allows for the determination of activation energies, which can help in optimizing reaction conditions. For example, the mechanism for the formation of the piperidine ring itself can be studied, such as through the hydrogenation of a corresponding pyridine (B92270) precursor. nih.govnih.gov Understanding these mechanisms at a molecular level can lead to the development of more efficient and selective synthetic methods. rsc.org

Medicinal Chemistry Implications and Scaffold Exploration of N Oxetan 3 Yl Piperidin 4 Amine Oxalate

N-(Oxetan-3-yl)piperidin-4-amine Oxalate (B1200264) as a Multifunctional Module in Drug Discovery

The N-(Oxetan-3-yl)piperidin-4-amine oxalate salt serves as a valuable and multifunctional building block in the field of drug discovery. chemimpex.com This scaffold combines two key heterocyclic systems: a piperidine (B6355638) ring, which is one of the most prevalent N-heterocycles found in pharmaceuticals, and an oxetane (B1205548) ring, a motif increasingly recognized for its ability to confer desirable physicochemical properties. mdpi.com The piperidine moiety provides a robust, three-dimensional framework that can be readily functionalized, while the N-linked oxetane introduces unique stereoelectronic features.

The utility of this compound as a multifunctional module stems from several key attributes:

Dual Functionality: The secondary amine of the piperidine allows for the introduction of a wide variety of substituents through reactions like reductive amination or amide coupling, while the primary amine at the 4-position offers another point for diversification. researchgate.net

Property Modulation: The oxetane ring itself is not merely a passive linker; it actively modulates the properties of the entire molecule. nih.govacs.org It can influence the basicity (pKa) of the piperidine nitrogen, improve metabolic stability, and enhance aqueous solubility. nih.govacs.org

Scaffold for Library Synthesis: The defined structure and multiple points for modification make N-(Oxetan-3-yl)piperidin-4-amine an ideal starting point for the creation of compound libraries for high-throughput screening. worktribe.comresearchgate.net Its use streamlines the synthesis of complex molecules with favorable drug-like properties. chemimpex.com

The oxalate salt form enhances the compound's stability and handling properties, making it a practical and readily usable reagent in synthetic chemistry workflows. The N-(Oxetan-3-yl)piperidin-4-amine moiety has been incorporated into various preclinical drug candidates, highlighting its importance as a versatile structural unit for targeting a range of diseases. nih.gov

Strategic Application of Oxetane Moieties in Bioisosteric Replacement and Scaffold Hopping

Bioisosteric replacement and scaffold hopping are crucial strategies in medicinal chemistry for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic profiles, or to circumvent intellectual property limitations. nih.gov The oxetane ring has emerged as a powerful tool in this context, often used as a bioisostere for more common functional groups. nih.govresearchgate.netnih.gov

One of the most successful applications of the oxetane ring is as a bioisosteric replacement for the gem-dimethyl group. nih.govnih.gov The gem-dimethyl group is frequently installed on drug candidates to block sites of metabolic oxidation, thereby increasing the compound's half-life. However, this modification invariably increases lipophilicity (fat-solubility), which can negatively impact solubility, permeability, and other properties.

The oxetane ring offers an elegant solution to this problem. nih.govacs.org It can provide the necessary steric bulk to shield metabolically vulnerable positions, similar to a gem-dimethyl group, but its inherent polarity means it does so without the associated penalty of increased lipophilicity. nih.govresearchgate.net In many cases, replacing a gem-dimethyl group with an oxetane leads to a simultaneous improvement in both metabolic stability and aqueous solubility. researchgate.netresearchgate.net

Table 1: Comparison of Physicochemical Properties: gem-Dimethyl vs. Oxetane

| Feature | gem-Dimethyl Group | Oxetane Ring | Key Advantage of Oxetane |

|---|---|---|---|

| Metabolic Stability | Blocks metabolism by steric hindrance. | Blocks metabolism by steric hindrance. | Comparable metabolic protection. researchgate.net |

| Lipophilicity (logP) | Significantly increases lipophilicity. | Decreases or minimally increases lipophilicity. | Avoids unfavorable increases in lipophilicity. nih.govresearchgate.net |

| Aqueous Solubility | Decreases solubility. | Generally increases solubility. | Improves a critical drug-like property. researchgate.netscirp.org |

| Molecular Weight | Adds ~28 Da. | Adds ~42 Da (for the ring itself). | Modest weight increase for significant property gain. |

This table provides a generalized comparison. The exact impact depends on the specific molecular context.

The oxetane ring also serves as a non-classical bioisostere for the carbonyl group found in ketones, esters, and amides. nih.govmdpi.com This substitution can be particularly advantageous in drug design. Oxetanes exhibit comparable polarity and hydrogen-bond accepting capabilities to many carbonyl groups. nih.govmdpi.comacs.org The oxygen atom in the strained four-membered ring has exposed lone pairs, making it an effective hydrogen-bond acceptor, competitive with ketones and esters. mdpi.comacs.org

The key advantages of this replacement include:

Enhanced Metabolic Stability : Carbonyl groups are often susceptible to metabolic reduction or hydrolysis. Oxetanes are generally more resistant to such metabolic transformations, leading to improved compound stability in vivo. nih.gov

Improved Physicochemical Properties : Replacing a carbonyl with an oxetane can lead to reduced lipophilicity and improved solubility. acs.org

Increased Three-Dimensionality : The substitution introduces a rigid, sp³-rich scaffold, which can enhance binding affinity and selectivity by providing a better conformational fit into a target's binding pocket. nih.govacs.org

While the concept is powerful, the synthetic challenge of creating the necessary 3,3-disubstituted oxetanes has sometimes limited its application. nih.gov However, pioneering work has validated 3,3-disubstituted oxetanes as effective surrogates for carbonyls. acs.org

In drug design, the morpholine (B109124) ring is a commonly used fragment intended to improve solubility and other drug-like properties. However, the oxetane-piperidine scaffold, particularly spirocyclic variants, can offer distinct advantages. For instance, spirocyclic oxetanes like 2-oxa-6-azaspiro[3.3]heptane have shown remarkable similarities to morpholine but can even surpass its solubilizing effect. researchgate.net

In a direct comparison for optimizing a lead compound, replacing a morpholine with a piperazine-oxetane moiety resulted in a more metabolically stable compound with improved drug-like properties by reducing planarity. nih.gov Another study showed that while replacing a morpholine with a 4-ethyl-piperazine improved metabolic stability, it also unfavorably increased basicity. acs.org Substituting the ethyl group with an oxetane on the piperazine (B1678402) nitrogen successfully reduced the basicity while maintaining the metabolic stability and high solubility. acs.org This demonstrates the oxetane's utility in fine-tuning multiple parameters simultaneously.

Table 2: Comparative Properties of Saturated Heterocycles in Drug Design

| Heterocycle | Primary Use | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| Morpholine | Increase solubility and polarity. | Well-established, synthetically accessible. | Can be metabolically labile at α-positions. |

| Piperazine | Solubilizing group, linker. | Two points for diversification, strong base. | High basicity can be undesirable (e.g., hERG liability, poor selectivity). acs.org |

| Oxetane-Piperidine | Fine-tune properties. | Improves metabolic stability, modulates pKa, increases 3D character. nih.govacs.org | Can be more synthetically complex to access. nih.gov |

This table presents general trends observed in medicinal chemistry programs.

Influence of the Oxetane-Piperidine Scaffold on Modulating Key Research-Relevant Molecular Properties

The incorporation of an oxetane-piperidine scaffold into a molecule can profoundly and beneficially influence key molecular properties that are critical for a compound's success as a drug candidate. researchgate.netacs.org The small, polar, and three-dimensional nature of the oxetane ring, combined with the versatile piperidine framework, provides medicinal chemists with a powerful tool to fine-tune aqueous solubility, lipophilicity, and metabolic stability. nih.govacs.org

Aqueous Solubility: The replacement of lipophilic groups (like a gem-dimethyl) with a polar oxetane ring is a validated strategy for increasing aqueous solubility. researchgate.netscirp.org The introduction of the oxetane's oxygen atom as a hydrogen bond acceptor enhances interactions with water. The magnitude of this effect can be dramatic, with solubility increases ranging from four-fold to over 4000-fold depending on the molecular context. scirp.org

Lipophilicity (logP/logD): A primary driver for using oxetanes is to add steric bulk or block metabolic sites without the significant increase in lipophilicity associated with hydrocarbon groups. nih.gov This allows for an increase in molecular size and three-dimensionality while maintaining or even improving the lipophilicity profile (LogD), which is crucial for balancing solubility and permeability. nih.govacs.org

Metabolic Stability: The oxetane ring is generally robust and can improve a compound's metabolic profile in several ways. researchgate.netnih.gov It can act as a "metabolic shield" for adjacent, vulnerable positions. nih.gov Furthermore, while many drugs are cleared via cytochrome P450 (CYP) enzymes, certain oxetanes can be metabolized through hydrolysis by microsomal epoxide hydrolase (mEH). scirp.orgresearchgate.net This offers a potential strategy to direct metabolism away from the CYP system, thereby reducing the risk of drug-drug interactions. scirp.org

Basicity (pKa) Modulation: The strong electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the basicity of a nearby nitrogen atom, such as the one in the piperidine ring. nih.gov This effect is distance-dependent, with an oxetane α to an amine reducing its pKa by approximately 2.7 units. nih.gov This modulation is critical for avoiding liabilities associated with high basicity, such as hERG channel inhibition or non-specific binding, while maintaining sufficient basicity for desired interactions or properties. acs.orgnih.gov

Contribution to the Expansion of Three-Dimensional Chemical Space in Compound Libraries

In recent years, there has been a major push in drug discovery to move away from flat, two-dimensional molecules and explore more complex, three-dimensional (3D) chemical space. Compounds with greater sp³ character and 3D shape are believed to have a higher success rate in clinical trials, potentially due to improved selectivity and better pharmacokinetic profiles. nih.gov

The N-(Oxetan-3-yl)piperidin-4-amine scaffold is an excellent contributor to this goal. mdpi.com

Introducing sp³-Rich Centers: Both the oxetane and piperidine rings are inherently three-dimensional, sp³-hybridized structures. Their combination in a single building block significantly increases the 3D character of any molecule it is incorporated into. nih.gov

Creating Novel Scaffolds: The use of this building block, especially in the creation of spirocyclic systems, generates novel and rigid molecular architectures that occupy previously underexplored regions of chemical space. worktribe.comresearchgate.net This novelty is crucial for identifying hits against challenging biological targets and for developing new intellectual property.

Vectorial Exit Points: The scaffold provides well-defined exit vectors for substitution, allowing chemists to systematically explore the 3D space around a core structure, which is essential for optimizing interactions within a protein's binding site.

By providing access to novel, non-planar molecular shapes with favorable drug-like properties, building blocks like N-(Oxetan-3-yl)piperidin-4-amine are invaluable for enriching compound libraries and increasing the probability of discovering next-generation therapeutics. nih.govmdpi.com

Preliminary In Vitro Investigations of this compound or Related Oxetane-Piperidine Constructs on Target-Specific Molecular Interactions (e.g., binding affinity with specific enzymes like NQO1)

Direct in vitro studies detailing the binding affinity of this compound specifically with the enzyme NQO1 (NAD(P)H:quinone oxidoreductase 1) are not extensively available in the public domain. However, the broader class of oxetane-piperidine constructs has been a subject of medicinal chemistry research, with investigations into their interactions with various enzymatic targets. These studies provide a foundational understanding of how the unique structural features of the oxetane-piperidine scaffold can influence molecular recognition and binding.

The incorporation of an oxetane ring into a piperidine scaffold is a strategic design element in medicinal chemistry. The oxetane moiety is a polar, three-dimensional structure that can significantly influence a molecule's physicochemical properties, such as solubility and metabolic stability. These properties are critical for a compound's potential as a therapeutic agent and its ability to interact effectively with biological targets.

While specific data for this compound and NQO1 is lacking, research on analogous structures offers insights into their potential for enzyme inhibition. For instance, a structurally related compound, N-methyl-1-(oxetan-3-yl)piperidin-4-amine, has been noted in the context of potential inhibition of glycogen (B147801) synthase kinase 3 beta (GSK-3β), a key enzyme in various signaling pathways. Although detailed binding affinity data such as IC50 values were not provided, this suggests that the N-(oxetan-3-yl)piperidine scaffold has the potential to interact with the active sites of enzymes.

Furthermore, broader studies on piperidine derivatives have demonstrated their capacity to act as inhibitors for a range of enzymes. For example, certain N-substituted piperidine derivatives have been identified as potent inhibitors of enzymes like RORγt (RAR-related orphan receptor gamma t), with IC50 values in the nanomolar range. nih.gov While these compounds have different substituents and target a different class of proteins, the findings highlight the versatility of the piperidine core in designing enzyme inhibitors.

The table below summarizes findings for related, but distinct, oxetane and piperidine-containing compounds to illustrate the types of enzyme interactions that have been explored for these scaffolds. It is important to note that these are not direct data for this compound.

Table 1: Examples of In Vitro Activity for Related Scaffolds

| Compound/Scaffold Class | Target Enzyme/Receptor | Observed Activity | Reference |

|---|---|---|---|

| N-(Indazol-3-yl)piperidine-4-carboxylic acid derivative | RORγt | IC50 = 5 nM (Binding Affinity) | nih.gov |

The exploration of oxetane-piperidine constructs in medicinal chemistry is an active area of research. The unique combination of the piperidine ring, a common scaffold in many bioactive molecules, with the oxetane moiety offers a promising avenue for the development of novel enzyme inhibitors. Future in vitro studies are necessary to determine the specific binding profile of this compound with NQO1 and other enzymes to fully elucidate its medicinal chemistry implications.

Advanced Analytical Methodologies for Research on N Oxetan 3 Yl Piperidin 4 Amine Oxalate

High-Resolution Chromatographic Techniques for Compound Purity Assessment and Separation (e.g., HPLC, GC-MS)

High-resolution chromatographic techniques are indispensable for assessing the purity of N-(Oxetan-3-yl)piperidin-4-amine oxalate (B1200264) and separating it from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC): This is the foremost technique for purity and assay determination. A typical analysis would employ a reverse-phase method, likely using a C18 column. The mobile phase would consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, optimized to achieve a sharp, symmetrical peak for the main compound and good resolution from any impurities. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits significant absorbance. The results of an HPLC analysis allow for the precise quantification of the compound's purity by measuring the peak area relative to the total area of all observed peaks.

Table 1: Illustrative HPLC Purity Analysis Parameters

| Parameter | Example Value/Condition | Purpose |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Elutes compounds from the column. |

| Gradient | 5% B to 95% B over 20 min | Ensures elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Maintains consistent and reproducible retention times. |

| Detection | UV at 220 nm | Quantifies the analyte and impurities. |

| Retention Time | ~8.5 min | Identifies the main compound peak. |

| Purity Result | >99.5% | Determined by relative peak area analysis. |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. mdpi.com While the oxalate salt itself is non-volatile, the free base, N-(Oxetan-3-yl)piperidin-4-amine, or related volatile impurities could be analyzed using this method. nih.gov The sample would be vaporized and separated on a capillary column before entering the mass spectrometer, which provides mass-to-charge ratio data, allowing for the identification of unknown peaks by comparing their mass spectra to library databases. hmdb.cacmbr-journal.com Derivatization may sometimes be employed to increase the volatility of polar analytes. researchgate.net

Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation and Isotopic Labeling Studies

Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of N-(Oxetan-3-yl)piperidin-4-amine oxalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for structural elucidation. ipb.pt The ¹H NMR spectrum would confirm the presence of all protons and their connectivity through analysis of chemical shifts, integration, and spin-spin coupling patterns. Key signals would include those for the distinct protons on the oxetane (B1205548) ring, the non-equivalent protons of the piperidine (B6355638) ring, and the proton attached to the amine. mdpi.comrsc.org Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in the molecule, confirming the carbon skeleton. researchgate.netcas.czethz.ch Advanced 2D-NMR techniques like COSY, HSQC, and HMBC can be used to map out the complete molecular structure definitively. nih.gov

Table 2: Illustrative ¹H NMR Spectral Data for the N-(Oxetan-3-yl)piperidin-4-amine Moiety

| Structural Protons | Illustrative Chemical Shift (δ, ppm) | Multiplicity |

| Oxetane Ring (-CH₂-O-) | 4.5 - 4.7 | Triplet |

| Oxetane Ring (-CH-) | 3.8 - 4.0 | Multiplet |

| Piperidine Ring (-CH-NH) | 3.0 - 3.2 | Multiplet |

| Piperidine Ring (-CH₂-N-) | 2.8 - 3.0 | Multiplet |

| Piperidine Ring (-CH₂-CH₂-) | 1.5 - 1.9 | Multiplet |

| Amine (-NH-) | 1.4 - 1.6 | Broad Singlet |

Mass Spectrometry (MS): Typically performed in conjunction with liquid chromatography (LC-MS), mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition (C₁₀H₁₈N₂O₅).

Isotopic Labeling Studies: In advanced research applications, specific atoms in the molecule can be replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). Analyzing these labeled compounds with NMR and MS allows for detailed tracking of the molecule in various chemical or biological systems, without discussing its metabolic fate.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Phase Behavior and Stability Research

Thermal analysis techniques are critical for understanding the physical and thermal stability of this compound.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point, identify phase transitions, and study crystalline properties. For the oxalate salt, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point, providing information on its purity and crystalline form.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. ebatco.comh-and-m-analytical.com This technique is crucial for determining the thermal stability and decomposition profile of the compound. For an oxalate salt, which may exist as a hydrate, the TGA curve would show distinct mass loss steps. netzsch.com The initial loss would correspond to the release of water molecules, followed by the decomposition of the oxalate salt at higher temperatures, often through intermediates like calcium carbonate in the case of calcium oxalate. ebatco.comh-and-m-analytical.commdpi.com

Table 3: Illustrative Thermal Analysis Data

| Technique | Event | Temperature Range (°C) | Observation |

| TGA | Dehydration | 100 - 200 | Mass loss corresponding to water molecules. |

| TGA | Decomposition | >250 | Significant mass loss as the organic moiety degrades. |

| DSC | Melting | 210 - 215 | Sharp endothermic peak indicating melting of the crystalline solid. |

Solid-State Characterization Methods (e.g., Powder X-ray Diffraction (PXRD), Solid-State NMR) for Polymorphism and Amorphous Forms

The solid-state form of a pharmaceutical compound can significantly influence its properties.

Powder X-ray Diffraction (PXRD): PXRD is the primary technique for investigating the solid-state nature of a material. lqa.com It can distinguish between amorphous (disordered) material, which shows a broad halo, and crystalline (ordered) material, which produces a distinct diffraction pattern of sharp peaks. youtube.com Different crystalline forms, known as polymorphs, will each have a unique PXRD pattern that serves as a fingerprint. nih.govresearchgate.net Therefore, PXRD is essential for identifying the specific solid form of this compound and for detecting potential polymorphic transformations during manufacturing or storage. pacelabs.com

Table 4: Illustrative PXRD Data for a Crystalline Form

| Diffraction Angle (2θ) | Relative Intensity (%) |

| 10.5 | 45 |

| 15.2 | 100 |

| 18.8 | 75 |

| 21.1 | 80 |

| 25.9 | 60 |

Solid-State NMR (ssNMR): While PXRD provides information on long-range order, ssNMR probes the local chemical environment of atoms (like ¹³C and ¹⁵N) in the solid state. It is a powerful complementary technique to PXRD for characterizing polymorphism, as different crystal packing arrangements in polymorphs will result in different ssNMR spectra. nih.gov

Development and Validation of Robust Analytical Methods for Research Applications

For research applications to yield reliable and reproducible data, the analytical methods used must be rigorously developed and validated. scispace.com Method validation demonstrates that a procedure is suitable for its intended purpose. wjarr.com Following guidelines such as those from the International Council for Harmonisation (ICH), key parameters are evaluated. amsbiopharma.comich.orgeuropa.eu

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to measure the analyte accurately and specifically in the presence of other components, such as impurities or excipients. nih.govactascientific.com

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. numberanalytics.com

Accuracy: The closeness of the test results to the true value, often determined by measuring recovery in a spiked sample. wjarr.comnumberanalytics.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (same conditions, short interval) and intermediate precision (different days, analysts, or equipment). nih.govnumberanalytics.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision. pharmaguideline.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), indicating its reliability during normal use. ich.orgelementlabsolutions.com

Table 5: Summary of Analytical Method Validation Parameters

| Validation Parameter | Purpose | Illustrative Acceptance Criterion |

| Specificity | To ensure the signal is from the analyte only. | Peak is pure and resolved from other components. |

| Linearity | To confirm a proportional response to concentration. | Correlation Coefficient (r²) > 0.999 |

| Accuracy | To ensure the result is close to the true value. | 98.0% - 102.0% recovery |

| Precision | To ensure reproducibility of results. | Relative Standard Deviation (RSD) ≤ 2% |

| Robustness | To ensure reliability under varied conditions. | Results remain within precision criteria. |

Future Directions and Emerging Research Opportunities for N Oxetan 3 Yl Piperidin 4 Amine Oxalate

Integration of the Scaffold into Novel Complex Chemical Architectures

The unique topology of N-(Oxetan-3-yl)piperidin-4-amine oxalate (B1200264) offers a valuable starting point for the design of complex molecules with precisely defined three-dimensional geometries. The oxetane (B1205548) moiety, a four-membered ether ring, is increasingly recognized as a beneficial substituent in medicinal chemistry. It can act as a polar functionality, improving aqueous solubility and metabolic stability while simultaneously influencing conformation. The piperidine (B6355638) ring, a common feature in many approved drugs, provides a robust framework that can be readily functionalized.

Future research will likely focus on integrating this scaffold into larger, more intricate molecular architectures. This could involve its use as a key fragment in the synthesis of macrocycles, spirocycles, and other topologically complex structures. The inherent stereochemistry of the oxetane and piperidine rings can be exploited to control the spatial arrangement of appended functionalities, leading to compounds with high target specificity.

Exploration of Diverse Reaction Spaces for Functionalization and Derivatization

The N-(Oxetan-3-yl)piperidin-4-amine oxalate scaffold possesses multiple reactive sites that can be selectively modified, opening up a vast chemical space for derivatization. The secondary amine of the piperidine ring and the primary amine at the 4-position are amenable to a wide range of chemical transformations.

Future efforts will likely concentrate on exploring diverse reaction methodologies to create libraries of analogs. This includes, but is not limited to, acylation, alkylation, arylation, and reductive amination reactions at the amine functionalities. Furthermore, advanced cross-coupling strategies could be employed to introduce a variety of substituents onto the piperidine ring, thereby modulating the compound's steric and electronic properties. The development of regioselective and stereoselective functionalization methods will be crucial for accessing specific isomers with desired biological activities.

Application in Fragment-Based Drug Discovery and Lead Optimization Research

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-molecular-weight fragments for weak binding to a biological target, followed by the optimization of these hits into more potent leads. The N-(Oxetan-3-yl)piperidin-4-amine scaffold is an ideal candidate for FBDD due to its relatively low molecular weight, high fraction of sp3-hybridized atoms (which imparts three-dimensionality), and desirable physicochemical properties.

In the future, libraries of fragments based on this scaffold can be screened against a wide array of therapeutic targets. Once a hit is identified, the multiple points of diversification on the scaffold can be utilized for rapid lead optimization. The oxetane moiety can serve as a vector to explore specific pockets within a target protein, while modifications to the piperidine ring can enhance binding affinity and selectivity.

Advanced Theoretical and Computational Investigations to Predict and Understand Scaffold Behavior

Computational chemistry and molecular modeling play an indispensable role in modern drug design. In the context of this compound, theoretical investigations can provide valuable insights into its conformational preferences, electronic properties, and potential interactions with biological targets.

Future research will likely employ a range of computational techniques, from quantum mechanics (QM) to molecular dynamics (MD) simulations, to build a comprehensive understanding of this scaffold. QM calculations can elucidate the impact of the oxetane ring on the electronic structure and reactivity of the molecule. MD simulations can be used to explore its conformational landscape and to model its binding to target proteins, providing a rational basis for the design of new analogs with improved properties.

Development of High-Throughput Synthesis and Screening Methodologies for this compound Libraries

To fully exploit the potential of the this compound scaffold, the development of efficient and automated methods for the synthesis and screening of large compound libraries is essential. High-throughput synthesis (HTS) techniques, such as parallel synthesis and flow chemistry, can be adapted to rapidly generate a diverse array of derivatives.

Q & A

Q. How can researchers align mechanistic studies of this compound with broader pharmacological theories?

- Methodological Answer : Link experimental data (e.g., receptor binding affinity) to theoretical models like the two-state model of receptor activation. Use cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate physicochemical properties (logP, PSA) with bioavailability. Integrate findings into QSAR databases to refine predictive algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.